molecular formula C15H15N5O4 B1384164 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate CAS No. 59277-91-7

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Cat. No. B1384164
CAS RN: 59277-91-7
M. Wt: 329.31 g/mol
InChI Key: XAZMDVUJLSYFIQ-UHFFFAOYSA-N
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Description

“2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate” is a chemical compound with the molecular formula C15H15N5O4 . It is also known by other names such as “2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate” and “Acyclovir Benzoate” among others .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one (acyclovir) with various substituted phenyl moieties in the presence of dicyclohexyl carbodiimide and N,N-dimethylamino pyridine using N,N-dimethyl formamide .


Molecular Structure Analysis

The molecular weight of the compound is 329.31 g/mol . The InChI representation of the compound is InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21) . The compound’s canonical SMILES representation is C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N .


Chemical Reactions Analysis

The compound’s IR spectrum shows peaks at 3415 cm-1 (-NH), 1720 cm-1 (-C=O), and 1598 cm-1 (aromatic –C=C) . The 1H NMR spectrum (DMSO-400MHz) shows peaks at 3.80-3.86(t, 2H, -OCH2), 4.31-4.42(t, 2H, -CH2OCO), 5.80(s, 2H, -NCH2O), 7.44-7.56(m, 4H, -ArH), 7.80(s, 1H, -NCHN), 8.42(s, 2H, -NH2) . The 13C NMR spectrum (DMSO-100MHz) shows peaks at 64.0, 68.8, 69.2, 117.5, 128.7, 131.2, 134.0, 138.6, 140.4, 151.6, 157.0 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 329.11240398 g/mol .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A comprehensive vibrational analysis of a similar compound, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, was conducted using Gaussian03W software. This research provided insights into the optimized molecular structure and vibrational frequencies of the compound. Additionally, electronic properties were analyzed, indicating similarities to bioactive molecules. Natural Bond Orbital analysis and other advanced techniques were employed to understand the chemical properties and potential anti-viral activity of the compound against various viral proteins as revealed by molecular docking studies (Rizwana, Prasana, Muthu, & Abraham, 2020).

Synthetic Studies and Tautomerism

Research on N-Methoxy-9-methyl-9H-purin-6-amines, which bear similarity to the compound , has shown significant variations in amino/imino tautomer ratios. These tautomers were identified using NMR methods, contributing to the understanding of the compound’s chemical behavior. This study's insights into the synthesis and reactivity of such compounds could be relevant for further research on 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate (Roggen & Gundersen, 2008).

Synthesis and Structure Analysis

Another related study focused on the synthesis and crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. Understanding the crystallization and molecular structure of such compounds provides a framework that could be applicable to the study of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate, particularly in terms of its physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZMDVUJLSYFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403213
Record name AC1NANKY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

CAS RN

59277-91-7
Record name AC1NANKY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of guanine (2.0g), ammonium sulfate (1.5g), and hexamethyldisilazane (126g) was heated at reflux under nitrogen overnight. Excess hexamethyldisilazane was removed by distillation at reduced pressure. Dry benzene (10ml) was added to the residual oil and any remaining ammonium sulfate removed by filtration. To this solution was added triethylamine (4ml) and a solution of 2-benzoyloxyethoxymethyl chloride (2.8g) in dry benzene (15ml) and the mixture heated at reflux under nitrogen overnight. The solvent was evaporated in a rotary evaporator at reduced pressure and the residue dissolved in 95% ethanol. The solution was warmed on a steam bath for 1/2 hour to effect hydrolysis of the silyl groups. The ethanol was then evaporated and the residual solid thoroughly washed with water, filtered and dried. Recrystallization from methanol and then from water (residual guanine was insoluble in the hot solvents and was removed by filtration) afforded 9-(2-benzoyloxyethoxymethyl)guanine (0.58g., 14% of theoretical), m.p. 222°-226° C. A later condensation of the tris-(trimethylsilyl)guanine with a 60% excess of 2-benzoyloxyethoxymethyl chloride gave a 32% yield of 9-(2-benzoyloxyethoxymethyl)guanine.
Name
tris-(trimethylsilyl)guanine
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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